molecular formula C14H21Cl2N3O2 B1424481 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1311317-96-0

1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B1424481
CAS No.: 1311317-96-0
M. Wt: 334.2 g/mol
InChI Key: ZISVWYHGUGBBHT-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C14H21Cl2N3O2 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
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Biological Activity

1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride (CAS No. 1308565-07-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzoxazine moiety fused with a piperazine ring, contributing to its diverse biological activities. The molecular formula is C14H19N3O2C_{14}H_{19}N_{3}O_{2}, with a molecular weight of 261.32 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazines, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar benzoxazine derivatives demonstrated antibacterial and antifungal activities against various pathogens, suggesting that the structure may be crucial for these effects .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer potential. Studies have shown that benzoxazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures were found to exhibit cytotoxic effects on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .

Neuroprotective Effects

The piperazine component of the compound is associated with neuroprotective effects. Research has indicated that piperazine derivatives can enhance cognitive function and protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases .

The biological activities of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Reduction : Its neuroprotective properties may stem from its ability to scavenge free radicals and reduce oxidative damage in neuronal tissues.

Case Studies

Several studies have documented the biological activity of benzoxazine derivatives:

  • Study on Anticancer Activity : A comparative analysis revealed that certain benzoxazine derivatives exhibited IC50 values lower than standard chemotherapy agents like doxorubicin against A431 cells, indicating a promising anticancer profile .
  • Neuroprotection in Animal Models : In preclinical studies using rodent models, piperazine-containing compounds showed significant improvements in behavioral tests associated with memory and learning, supporting their potential as therapeutic agents for cognitive disorders .

Data Table

Activity Effect Reference
AntimicrobialEffective against bacteria & fungi
AnticancerCytotoxic to A431 & Jurkat cells
NeuroprotectiveEnhances cognitive function

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.2ClH/c18-14(11-16-7-5-15-6-8-16)17-9-10-19-13-4-2-1-3-12(13)17;;/h1-4,15H,5-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISVWYHGUGBBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)N2CCOC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
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1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
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1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
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1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 5
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 6
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

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